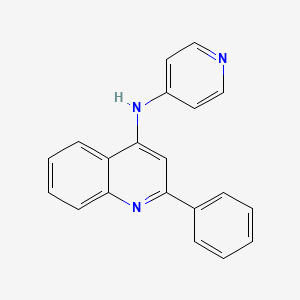
2-phenyl-N-pyridin-4-ylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-N-pyridin-4-ylquinolin-4-amine is a heterocyclic aromatic compound that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is fused with a pyridine ring and a phenyl group, making it a versatile scaffold in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-pyridin-4-ylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization steps to introduce the pyridine and phenyl groups . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and green chemistry approaches to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted quinolines, pyridines, and phenyl derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-N-pyridin-4-ylquinolin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-phenyl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Aminopyridine: Known for its use in treating multiple sclerosis.
4-4’-Dipyridylamine: Utilized in coordination chemistry and materials science.
Tris(pyridin-4-yl)amine: Explored for its nonlinear optical properties.
Uniqueness: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine stands out due to its unique combination of a quinoline core with pyridine and phenyl groups, offering a versatile platform for diverse applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C20H15N3 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-phenyl-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H15N3/c1-2-6-15(7-3-1)19-14-20(22-16-10-12-21-13-11-16)17-8-4-5-9-18(17)23-19/h1-14H,(H,21,22,23) |
InChI-Schlüssel |
VVIKRNRRCSGXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


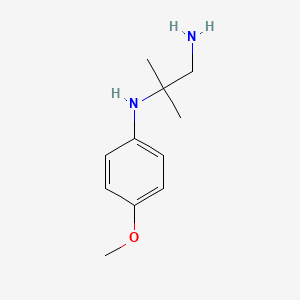
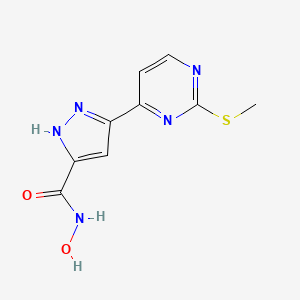
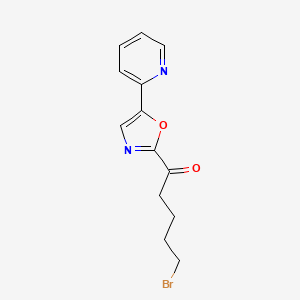
![Methyl 2-[(4-piperidinylacetyl)amino]benzoate](/img/structure/B13882102.png)
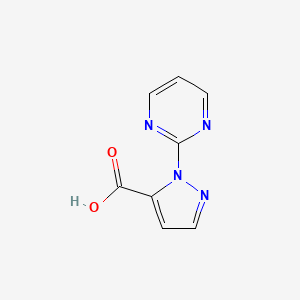

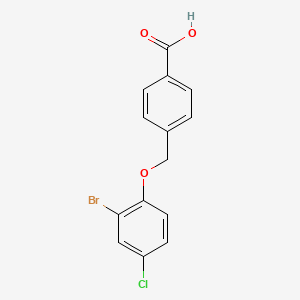
![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
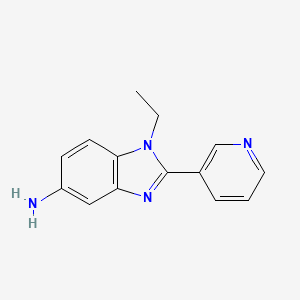
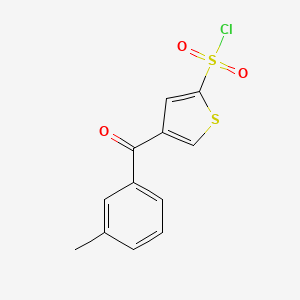
![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)

![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
